molecular formula C15H15NO B14193593 1-(7-Phenyl-1,3-dihydro-2-benzofuran-1-yl)methanamine CAS No. 852110-59-9

1-(7-Phenyl-1,3-dihydro-2-benzofuran-1-yl)methanamine

Cat. No.: B14193593
CAS No.: 852110-59-9
M. Wt: 225.28 g/mol
InChI Key: LGQZOFWKLHJGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Phenyl-1,3-dihydro-2-benzofuran-1-yl)methanamine is a compound that belongs to the benzofuran family. Benzofurans are a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring fused with a phenyl group and an amine group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Phenyl-1,3-dihydro-2-benzofuran-1-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

1-(7-Phenyl-1,3-dihydro-2-benzofuran-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of 1-(7-Phenyl-1,3-dihydro-2-benzofuran-1-yl)methanamine involves its interaction with various molecular targets and pathways:

Properties

CAS No.

852110-59-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(7-phenyl-1,3-dihydro-2-benzofuran-1-yl)methanamine

InChI

InChI=1S/C15H15NO/c16-9-14-15-12(10-17-14)7-4-8-13(15)11-5-2-1-3-6-11/h1-8,14H,9-10,16H2

InChI Key

LGQZOFWKLHJGEY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(O1)CN)C(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.